molecular formula C24H26N4O2 B11192571 6-(3-((3-methoxybenzyl)amino)pyrrolidin-1-yl)-N-phenylnicotinamide

6-(3-((3-methoxybenzyl)amino)pyrrolidin-1-yl)-N-phenylnicotinamide

Cat. No.: B11192571
M. Wt: 402.5 g/mol
InChI Key: SVEVPVYAVXFSRR-UHFFFAOYSA-N
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Description

6-(3-{[(3-METHOXYPHENYL)METHYL]AMINO}PYRROLIDIN-1-YL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a pyridine carboxamide moiety

Preparation Methods

The synthesis of 6-(3-{[(3-METHOXYPHENYL)METHYL]AMINO}PYRROLIDIN-1-YL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the methoxyphenyl group. The synthetic route may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions.

    Coupling with Pyridine Carboxamide: The final step involves coupling the intermediate with pyridine carboxamide under specific reaction conditions, such as the use of coupling agents and catalysts.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

6-(3-{[(3-METHOXYPHENYL)METHYL]AMINO}PYRROLIDIN-1-YL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure settings to optimize the reaction outcomes.

Scientific Research Applications

6-(3-{[(3-METHOXYPHENYL)METHYL]AMINO}PYRROLIDIN-1-YL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding, providing insights into its biological activity and potential therapeutic uses.

    Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 6-(3-{[(3-METHOXYPHENYL)METHYL]AMINO}PYRROLIDIN-1-YL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-(3-{[(3-METHOXYPHENYL)METHYL]AMINO}PYRROLIDIN-1-YL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Methoxyphenyl Compounds:

    Pyridine Carboxamides: These compounds share the pyridine carboxamide moiety and may have comparable therapeutic potential.

The uniqueness of 6-(3-{[(3-METHOXYPHENYL)METHYL]AMINO}PYRROLIDIN-1-YL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

6-[3-[(3-methoxyphenyl)methylamino]pyrrolidin-1-yl]-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C24H26N4O2/c1-30-22-9-5-6-18(14-22)15-25-21-12-13-28(17-21)23-11-10-19(16-26-23)24(29)27-20-7-3-2-4-8-20/h2-11,14,16,21,25H,12-13,15,17H2,1H3,(H,27,29)

InChI Key

SVEVPVYAVXFSRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC2CCN(C2)C3=NC=C(C=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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